molecular formula C11H14ClNO4S B1505198 Tert-butyl 3-(chlorosulfonyl)phenylcarbamate CAS No. 269747-26-4

Tert-butyl 3-(chlorosulfonyl)phenylcarbamate

Cat. No.: B1505198
CAS No.: 269747-26-4
M. Wt: 291.75 g/mol
InChI Key: GLRCOVCCHBYKRR-UHFFFAOYSA-N
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Description

Tert-butyl 3-(chlorosulfonyl)phenylcarbamate is an aromatic carbamate derivative featuring a chlorosulfonyl (–SO₂Cl) group at the meta position of a phenyl ring and a tert-butyl carbamate (–NHCOO-t-Bu) group. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where the chlorosulfonyl group serves as a reactive handle for further functionalization. Its synthesis likely involves sulfonation of a phenylcarbamate precursor, followed by Boc (tert-butoxycarbonyl) protection .

Properties

IUPAC Name

tert-butyl N-(3-chlorosulfonylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c1-11(2,3)17-10(14)13-8-5-4-6-9(7-8)18(12,15)16/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRCOVCCHBYKRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90701736
Record name tert-Butyl [3-(chlorosulfonyl)phenyl]carbamate
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Molecular Weight

291.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269747-26-4
Record name Carbamic acid, [3-(chlorosulfonyl)phenyl]-, 1,1-dimethylethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [3-(chlorosulfonyl)phenyl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[3-(chlorosulfonyl)phenyl]carbamate
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Mechanism of Action

The compound exerts its effects primarily through its reactive chlorosulfonyl group, which can form strong bonds with nucleophiles. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural Analogs with Chlorophenyl Substituents

Tert-butyl (4-chlorophenethyl)carbamate
  • CAS : 167886-56-8
  • Formula: C₁₃H₁₈ClNO₂
  • Molecular Weight : 255.74 g/mol
  • Key Features : Contains a para-chlorinated phenethyl group (ethyl chain attached to a chlorophenyl ring) and lacks a sulfonyl group.
  • Applications: Used in laboratory synthesis and material manufacturing. Notably, it is classified as non-hazardous under GHS standards .
Tert-butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate
  • CAS : 352277-93-1
  • Formula: C₁₂H₁₃ClF₃NO₂
  • Molecular Weight : 295.69 g/mol
  • Key Features : Features both chloro and trifluoromethyl (–CF₃) groups on the phenyl ring. The electron-withdrawing –CF₃ group enhances electrophilic substitution reactivity compared to simple chlorophenyl derivatives.
  • Applications : Likely employed in high-value pharmaceutical intermediates due to its steric and electronic complexity .
Comparison Table: Chlorophenyl Analogs
Compound CAS Molecular Formula Molecular Weight Key Substituents Hazard Profile
Tert-butyl 3-(chlorosulfonyl)phenylcarbamate N/A C₁₁H₁₄ClNO₄S ~307.75 –SO₂Cl (meta), –NHCOO-t-Bu Likely reactive
Tert-butyl (4-chlorophenethyl)carbamate 167886-56-8 C₁₃H₁₈ClNO₂ 255.74 –Cl (para), phenethyl Non-hazardous
Tert-butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate 352277-93-1 C₁₂H₁₃ClF₃NO₂ 295.69 –Cl, –CF₃ (para/meta) Undocumented

Chlorosulfonyl-Containing Analogs with Aliphatic Backbones

Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate
  • CAS : 1956335-01-5
  • Formula: C₁₀H₂₀ClNO₄S
  • Molecular Weight : 293.78 g/mol
  • Key Features : Chlorosulfonyl group attached to a branched aliphatic chain (3-methylbutane). The aliphatic backbone confers flexibility and reduced aromatic conjugation.
  • Applications: Potential use in peptide modification or polymer chemistry .
Tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate
  • CAS : 877964-32-4
  • Formula: C₉H₁₆ClNO₄S
  • Molecular Weight : 269.74 g/mol
  • Key Features : Cyclobutane ring with a chlorosulfonyl group, introducing steric strain and unique reactivity.
  • Applications : Likely utilized in strained-ring systems for drug discovery .
Comparison Table: Aliphatic vs. Aromatic Chlorosulfonyl Derivatives
Compound Backbone Type Molecular Weight Key Reactivity Applications
This compound Aromatic ~307.75 Electrophilic substitution Pharmaceuticals, agrochemicals
Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate Aliphatic 293.78 Nucleophilic sulfonylation Polymer chemistry
Tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate Cyclic aliphatic 269.74 Strain-driven reactions Drug discovery

Biological Activity

Tert-butyl 3-(chlorosulfonyl)phenylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, antibacterial effects, and other relevant pharmacological activities.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10_{10}H12_{12}ClN1_{1}O4_{4}S
  • CAS Number : 15677406

This compound features a chlorosulfonyl group attached to a phenyl ring, which is known to enhance biological activity through various mechanisms.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of carbamate compounds, including this compound, exhibit promising anti-inflammatory effects . For instance, a study involving similar carbamate derivatives reported inhibition percentages ranging from 39% to over 54% in carrageenan-induced paw edema models in rats, comparable to standard anti-inflammatory drugs like indomethacin .

CompoundInhibition Percentage (%)
This compoundTBD (To Be Determined)
Indomethacin~54%

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Similar compounds have shown effectiveness against resistant strains of bacteria such as Acinetobacter baumannii. In vitro assays indicated that these compounds could disrupt bacterial cell integrity and metabolic pathways, leading to significant reductions in bacterial viability .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cyclooxygenase (COX) : Similar compounds have been shown to inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators.
  • Disruption of Bacterial Cell Walls : The chlorosulfonyl group may facilitate interactions with bacterial membranes, enhancing permeability and leading to cell lysis.

Case Studies

  • Anti-inflammatory Study : A series of carbamate derivatives were synthesized and evaluated for their anti-inflammatory activity. Among them, some exhibited significant inhibition in animal models, suggesting that structural modifications can enhance efficacy .
  • Antibacterial Efficacy : In a study focused on drug-resistant bacteria, compounds structurally related to this compound were tested against Pseudomonas aeruginosa and Acinetobacter baumannii. Results indicated that these compounds could effectively kill bacteria at concentrations as low as 12 µM .

Preparation Methods

General Synthetic Strategy Overview

The preparation of tert-butyl 3-(chlorosulfonyl)phenylcarbamate typically involves:

Preparation via Chlorosulfonyl Isocyanate Route

One of the most efficient and well-documented methods involves the use of chlorosulfonyl isocyanate (CSI) as a key reagent. This method has been reported with the following detailed procedure and data:

Experimental Procedure:

  • Step 1: Reaction of Chlorosulfonyl Isocyanate with tert-butanol

    • CSI (1.62 g, 11.48 mmol) is dissolved in anhydrous methylene chloride (10 mL) at 0 °C.
    • Tert-butanol (0.85 g, 11.48 mmol) is added slowly to the solution.
    • The mixture is stirred for 30 minutes at 0 °C, allowing formation of tert-butyl chlorosulfonyl carbamate intermediate.
  • Step 2: Reaction with Aromatic Primary Amine

    • To the above solution, triethylamine (1.75 mL, 1.1 equiv.) and the primary aromatic amine (1 equiv.) dissolved in anhydrous methylene chloride (10 mL) at 0 °C are added slowly.
    • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
    • The product is extracted with methylene chloride, washed with 0.1 N HCl and water, dried over sodium sulfate, and concentrated under vacuum.

Yields and Characterization:

  • The reaction yields carboxylsulfamides (including this compound) in excellent yields, typically above 90%.
  • Melting points and spectroscopic data confirm product identity:
    • Example: Tert-butyl (1-phenyl)aminosulfonylcarbamate obtained with 95% yield, mp 129-131 °C.
    • IR spectra show characteristic carbamate C=O stretch (~1718 cm⁻¹) and sulfonyl SO₂ bands (~1358 and 1151 cm⁻¹).
    • ^1H NMR data reveal aromatic protons and tert-butyl group signals (singlet at ~1.45 ppm).

Table 1: Representative Yields and Physical Data of Carbamate Sulfonyl Derivatives Prepared via CSI Method

Compound Description Yield (%) Melting Point (°C) Key IR Bands (cm⁻¹) Molecular Weight (g/mol)
Tert-butyl (1-phenyl)aminosulfonylcarbamate 95 129-131 1718 (C=O), 1358, 1151 (SO₂) 272
Tert-butyl (3-fluorophenyl)aminosulfonylcarbamate 88 137-138 1716.5 (C=O), 1361.7, 1143.7 (SO₂) 290
Tert-butyl (4-methoxyphenyl)aminosulfonylcarbamate 92 139-141 1718 (C=O), 1358.2, 1151.1 (SO₂) 302

This method is advantageous due to its straightforward procedure, mild conditions, and high yields. It also allows for variation in the aromatic amine to synthesize diverse derivatives.

Alternative Synthesis via Sulfonamide Intermediates and Subsequent Chlorosulfonylation

Another approach involves preparing tert-butyl carbamate derivatives of aniline or substituted aniline, followed by chlorosulfonylation at the 3-position of the aromatic ring:

  • Step 1: Synthesis of tert-butyl 3-aminophenylcarbamate

    • Starting from 3-aminophenol or 3-nitroaniline derivatives, carbamate protection is achieved by reaction with di-tert-butyl dicarbonate or tert-butyl chloroformate under basic conditions.
  • Step 2: Chlorosulfonylation

    • The protected amine is subjected to chlorosulfonylation using chlorosulfonic acid or sulfuryl chloride, introducing the chlorosulfonyl group at the 3-position.
    • Reaction conditions typically involve low temperatures (0–5 °C) to control regioselectivity and minimize side reactions.
  • Step 3: Purification

    • The crude product is purified by column chromatography using solvent systems such as ethyl acetate/hexane mixtures.

This method is more classical but requires careful control of reaction conditions to avoid over-sulfonation or degradation of the carbamate group.

Catalytic and Solvent-Free Approaches

Recent developments have explored environmentally friendly and efficient methods:

  • Use of Tetra-n-butylammonium Bromide (TBAB) as Catalyst

    • TBAB catalyzes condensation reactions of sulfonamides with aromatic aldehydes under solvent-free conditions.
    • Though primarily reported for N-sulfonylimines, the methodology indicates potential for related sulfonyl carbamate synthesis.
    • This method offers operational simplicity, reduced reaction times, and avoids hazardous solvents.
  • Microwave-Assisted Synthesis

    • Microwave irradiation has been used to accelerate sulfonylation and carbamate formation steps, improving yield and purity.

While these methods are promising, specific application to this compound preparation requires further optimization.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Advantages Limitations
Chlorosulfonyl Isocyanate Route Chlorosulfonyl isocyanate, tert-butanol, aromatic amine, triethylamine 0 °C to RT, methylene chloride solvent, 2 h 88-95 High yield, mild conditions, well-characterized Requires handling of CSI (toxic)
Carbamate Protection + Chlorosulfonylation tert-butyl chloroformate, chlorosulfonic acid or sulfuryl chloride Low temperature (0–5 °C), organic solvents Moderate to High Classical method, versatile Requires careful temperature control
TBAB-Catalyzed Solvent-Free Condensation TBAB catalyst, sulfonamide, aromatic aldehyde Solvent-free, mild heating Good (varies) Environmentally friendly, simple Less documented for this compound
Microwave-Assisted Synthesis Various sulfonylation reagents Microwave irradiation Improved yields Faster reaction times Equipment needed, scale-up issues

Q & A

Q. What are the optimized synthetic routes for Tert-butyl 3-(chlorosulfonyl)phenylcarbamate, and how do coupling reagents influence yield?

The synthesis often involves condensation reactions. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are effective coupling reagents for carbamate derivatives, as they facilitate amide bond formation with reduced racemization. A typical protocol includes reacting tert-butyl 2-amino phenylcarbamate with chlorosulfonyl intermediates under anhydrous conditions (e.g., DCM or THF, 0–5°C). Yield optimization (70–85%) requires strict control of stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (4–6 hours) .

Q. How can researchers purify this compound, and what analytical techniques validate purity?

Purification is typically achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Analytical validation includes:

  • HPLC : Retention time comparison against standards (≥95% purity).
  • NMR : Characteristic peaks for tert-butyl (δ 1.4–1.5 ppm, singlet) and sulfonyl chloride (δ 3.8–4.0 ppm).
  • Mass Spectrometry : Molecular ion peak matching the theoretical m/z (e.g., [M+H]+ ≈ 316.7) .

Q. What safety protocols are critical for handling this compound’s chlorosulfonyl group?

The chlorosulfonyl moiety is moisture-sensitive and corrosive. Key precautions include:

  • Use of anhydrous solvents and inert atmosphere (N₂/Ar).
  • PPE: Nitrile gloves, face shield, and fume hood.
  • Quenching residual reagents with ice-cold NaHCO₃ solution to prevent exothermic decomposition .

Advanced Research Questions

Q. How does the chlorosulfonyl group’s electronic nature influence reactivity in nucleophilic substitutions?

The electron-withdrawing sulfonyl group activates the adjacent chlorine for nucleophilic displacement. Computational studies (DFT) suggest a low-energy transition state (~15 kcal/mol) for reactions with amines or alcohols. Kinetic experiments (e.g., monitoring by ¹H NMR) reveal pseudo-first-order kinetics with rate constants (k) dependent on nucleophile strength (e.g., k ≈ 0.02 min⁻¹ for aniline at 25°C) .

Q. What strategies resolve enantiomers of derivatives from this compound?

Enzymatic kinetic resolution using lipases (e.g., Candida antarctica lipase B) achieves high enantioselectivity (E > 200). For example, transesterification of racemic alcohols with vinyl acetate in tert-butanol (40°C, 24h) yields (R)- and (S)-enantiomers (>99% ee). Chiral HPLC (Chiralpak AD-H column) confirms resolution .

Q. How can computational modeling predict stability under varying pH and temperature?

Molecular dynamics (MD) simulations and QSPR (quantitative structure-property relationship) models predict hydrolytic degradation pathways. At pH < 3, sulfonyl chloride hydrolysis dominates (half-life <1 hour), while tert-butyl carbamate cleavage prevails at pH > 10. Stability assays (TGA/DSC) correlate with simulations, showing decomposition onset at 120°C .

Q. What contradictions exist in reported synthetic yields, and how can they be reconciled?

Discrepancies in yields (e.g., 70% vs. 85%) arise from:

  • Reagent purity : Commercial sulfonyl chlorides often contain HCl impurities; pre-treatment with molecular sieves improves consistency.
  • Solvent choice : Anhydrous THF vs. DCM affects reaction rates due to polarity differences. Systematic DOE (design of experiments) approaches optimize variables (temperature, solvent, stoichiometry) to mitigate variability .

Methodological Tables

Parameter Synthesis Optimization Kinetic Resolution
Key ReagentsEDCI, HOBt, DCMCAL-B lipase, vinyl acetate
Temperature (°C)0–5 (reaction), 25 (workup)40
Time4–6 hours24 hours
Yield/ee70–85%>99% ee
Analytical ValidationNMR, HPLC, MSChiral HPLC, polarimetry
References

Retrosynthesis Analysis

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Feasible Synthetic Routes

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